molecular formula C17H22FNO5S B2925440 tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2195875-13-7

tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No. B2925440
CAS RN: 2195875-13-7
M. Wt: 371.42
InChI Key: PGODHGGVEXQDGE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyran ring, a thiazepane ring, and a carboxylate group. The presence of fluorine indicates that it’s a fluorinated compound, which could have implications for its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyran and thiazepane rings will contribute to the three-dimensional structure of the molecule, while the fluorophenyl and carboxylate groups could be involved in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could make it more soluble in polar solvents. The fluorine atom might also affect the compound’s reactivity and stability .

Scientific Research Applications

Antibacterial Activity and DNA Gyrase Inhibition

Synthesis and Antibacterial Activity of Tetracyclic Pyridone Carboxylic Acids : A study described the synthesis and antibacterial activity of tetracyclic pyridone carboxylic acids, demonstrating significant antibacterial potency and DNA gyrase inhibition in Escherichia coli. These compounds, including variations with different atoms replacing oxygen, showed varying degrees of effectiveness against both Gram-positive and -negative bacteria. This suggests that structurally complex compounds like the one could have potential as antibacterial agents or in the study of bacterial DNA gyrase mechanisms (Jinbo et al., 1993).

Synthetic Methodologies

Development of a New Variant of the Migita Reaction for Carbon−Sulfur Bond Formation : Another study explored palladium-catalyzed carbon−sulfur bond formation for the synthesis of a former antiasthma drug candidate. This research demonstrates the utility of sophisticated synthetic techniques for creating compounds with specific functional groups, potentially applicable to the synthesis of the compound , highlighting the role of innovative synthetic methods in drug development and large-scale production (Norris & Leeman, 2008).

Photochemical Properties

Novel Preparation and Photochromic Properties of Tetraaryl-4H-Thiopyrans : Research into the photochromic properties of certain compounds reveals how structural elements like thiopyrans can be manipulated for desired optical properties. This could imply that the compound , or related structures, might be explored for photochemical applications or as part of materials science research focused on developing smart materials and sensors (Šbebek et al., 1992).

Fluorous Linker-Facilitated Chemical Synthesis

Fluorous Linker-Facilitated Chemical Synthesis : A review on the use of fluorous linkers in chemical synthesis outlines the advantages of such methodologies for simplifying purification processes in organic synthesis. This approach could be relevant for the efficient synthesis of complex molecules like the one , indicating the broader applicability of fluorous chemistry in research and development (Zhang, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

oxan-4-yl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO5S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-25(16,21)22)17(20)24-13-6-10-23-11-7-13/h1-4,13,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGODHGGVEXQDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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